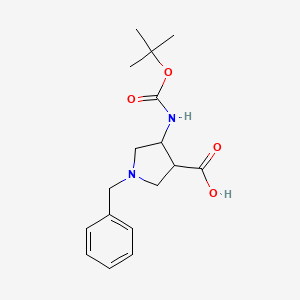
1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 2375262-30-7 . It has a molecular weight of 305.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-16(21)14-11-18(10-13(14)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用
Base-Induced Dimerization in Organic Synthesis :
- Researchers Leban and Colson (1996) explored the dimerization of urethane-protected amino acid N-carboxanhydrides, including those with tert-butyloxycarbonyl protection. They found that these compounds dimerize in the presence of a base in aprotic media, forming 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which are useful intermediates in organic synthesis. This process demonstrates the compound's potential in creating complex organic molecules (Leban & Colson, 1996).
Applications in Drug Metabolism Studies :
- In the study of CP-533,536, a prostaglandin E2 agonist, Prakash et al. (2008) investigated its in vitro metabolism. They identified the major metabolic pathways involving oxidation of the tert-butyl moiety, highlighting the role of similar compounds in understanding drug metabolism (Prakash, Wang, O’Connell, & Johnson, 2008).
Synthesis of Photophysical Compounds :
- Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of aromatic carboxylic acids, which included tert-butyloxycarbonyl protected compounds. These polymers, with their unique structural and photophysical properties, show potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Development of Polymeric Materials :
- Hsiao, Yang, and Chen (2000) developed a series of polyamides using dicarboxylic acids, including derivatives of 4-tert-butylcatechol. This research contributes to the development of new materials with applications in various industries, including electronics and coatings (Hsiao, Yang, & Chen, 2000).
Labeling of Bioactive Molecules :
- Mundwiler et al. (2004) discussed a mixed ligand fac-tricarbonyl approach for labeling bioactive molecules, using N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide as an example. This methodology can be crucial in the development of diagnostic and therapeutic agents (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Synthesis of Pharmaceutical Compounds :
- In medicinal chemistry, Bonsignore and Loy (1998) synthesized new 2H,4H-benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives, starting with the preparation of N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives. These compounds have potential applications in the pharmaceutical industry (Bonsignore & Loy, 1998).
Safety and Hazards
特性
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFVIAIJBWDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

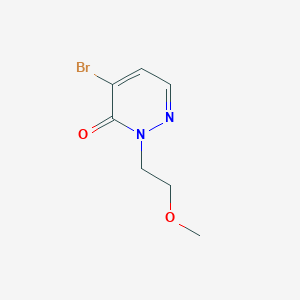
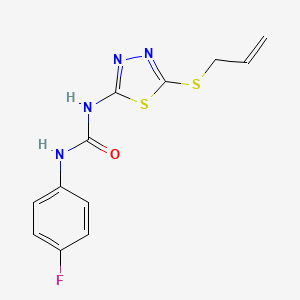
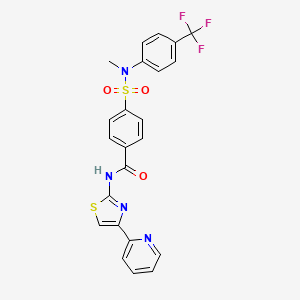
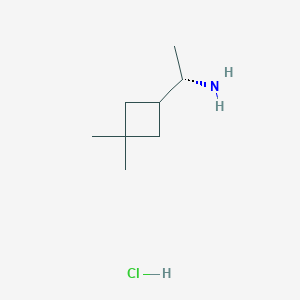

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)
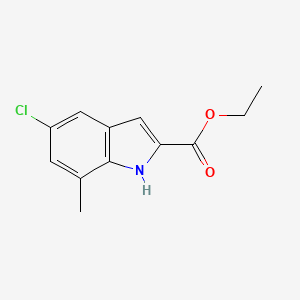
![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
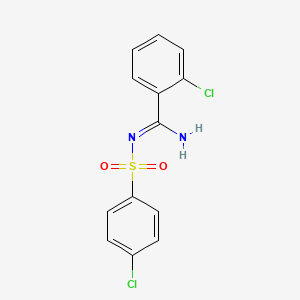
![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

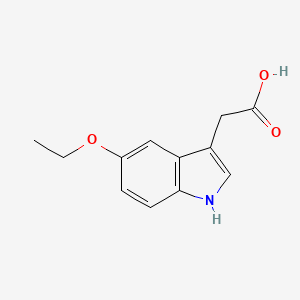
![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)